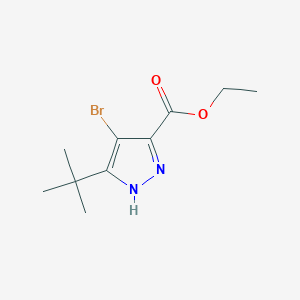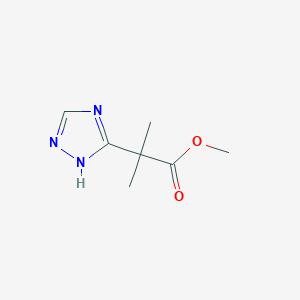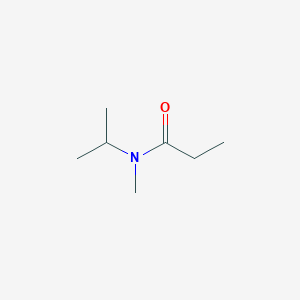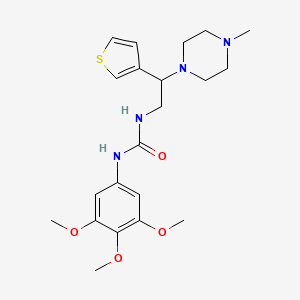![molecular formula C18H21N3O2S2 B2836479 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 688353-54-0](/img/structure/B2836479.png)
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.51. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Energy Storage: Single-Ion Conductive Polymer Electrolytes
The compound has been investigated for its potential use in single-ion conductive polymer electrolytes (SIPEs) for electrochemical energy storage devices. Researchers have prepared composite membranes based on SIPEs and poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) using electrospinning techniques. By employing a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction involving 2-((3,6-dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl acrylate (UPyMA), they obtained SIPE with hydrogen bonding capability, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and 4-styrenesulfonyl imide lithium (SSPSILi). The resulting composite membrane exhibited highly porous network structures, excellent thermal stability (>300°C), and high mechanical strength (17.3 MPa). The SIPE/PVDF-HFP composite membrane, which does not contain lithium salts, demonstrated a high ionic conductivity of 2.78 × 10^–5 S cm^–1 at 30°C. Its compatibility with lithium metal electrodes and high lithium ion transfer number (0.89) make it promising for advanced lithium metal batteries (LMBs). Symmetric Li//Li cells exhibited excellent cycling performance without short circuits, indicating a stable interface between SIPE and lithium metal electrodes, which suppresses lithium dendrite growth during lithium plating/stripping processes. Li//LiFePO4 cells also showed outstanding cycle life and rate performance at both 60°C and 25°C .
Organic Synthesis and Medicinal Chemistry
The compound’s unique structure, including the thieno[2,3-d]pyrimidine ring system, makes it interesting for organic synthesis and medicinal chemistry. Researchers have explored its potential as a building block for designing novel molecules with specific biological activities. By modifying different functional groups, they aim to create derivatives with improved pharmacological properties, such as enhanced binding affinity to specific receptors or enzymes. Further studies are needed to fully elucidate its potential in drug discovery and development .
Materials Science: Organic Semiconductors and Optoelectronic Devices
Given its conjugated system and electron-rich sulfur atoms, the compound may find applications in organic semiconductors and optoelectronic devices. Researchers have investigated its electronic properties, charge transport behavior, and photophysical characteristics. By incorporating this compound into thin-film devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), they aim to enhance device performance. Its unique molecular structure could lead to interesting charge transport properties, making it a potential candidate for next-generation organic electronic materials .
Biological Activity and Drug Development
Although limited data are available, the compound’s structural features suggest potential biological activity. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to understand its mode of action. Computational studies and in vitro assays could provide insights into its binding affinity and potential therapeutic applications. Further research is needed to validate its biological effects and evaluate its suitability for drug development .
Propiedades
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-4-12-5-7-13(8-6-12)19-15(22)10-24-18-20-14-9-11(2)25-16(14)17(23)21(18)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUMUEADYXKZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)
![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)
![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)
![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)



![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)
![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)



![2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2836418.png)
![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)